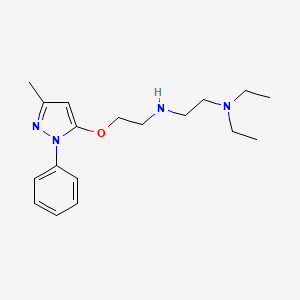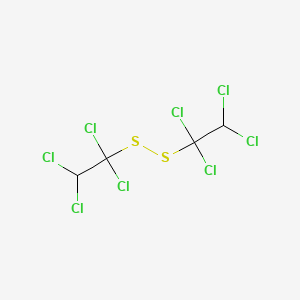
1,1,2,2-Tetrachloro-1-(1,1,2,2-tetrachloroethyldisulfanyl)ethane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1,2,2-Tetrachloro-1-(1,1,2,2-tetrachloroethyldisulfanyl)ethane is a chlorinated organic compound. It is characterized by the presence of multiple chlorine atoms and a disulfanyl group, making it a compound of interest in various chemical and industrial applications. This compound is known for its stability and reactivity, which are influenced by the electron-withdrawing effects of the chlorine atoms.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,2,2-Tetrachloro-1-(1,1,2,2-tetrachloroethyldisulfanyl)ethane typically involves the chlorination of ethane derivatives. One common method is the chlorination of 1,1,2,2-tetrachloroethane in the presence of a catalyst such as aluminum chloride. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound often involves large-scale chlorination processes. The reaction is conducted in specialized reactors where temperature, pressure, and chlorine concentration are carefully monitored. The use of continuous flow reactors allows for efficient production and minimizes the formation of by-products.
化学反应分析
Types of Reactions
1,1,2,2-Tetrachloro-1-(1,1,2,2-tetrachloroethyldisulfanyl)ethane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can lead to the formation of less chlorinated derivatives.
Substitution: Chlorine atoms can be substituted with other functional groups such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Sodium hydroxide, ammonia.
Major Products
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of less chlorinated ethane derivatives.
Substitution: Formation of hydroxyl or amino-substituted derivatives.
科学研究应用
1,1,2,2-Tetrachloro-1-(1,1,2,2-tetrachloroethyldisulfanyl)ethane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other chlorinated compounds.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Investigated for its potential use in drug development, particularly in the design of chlorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.
作用机制
The mechanism of action of 1,1,2,2-Tetrachloro-1-(1,1,2,2-tetrachloroethyldisulfanyl)ethane involves its interaction with molecular targets such as enzymes and proteins. The chlorine atoms and disulfanyl group play a crucial role in its reactivity. The compound can form covalent bonds with nucleophilic sites on proteins, leading to alterations in protein function and activity. Additionally, its electron-withdrawing chlorine atoms can influence the compound’s reactivity and stability.
相似化合物的比较
Similar Compounds
1,1,2,2-Tetrachloroethane: A chlorinated ethane derivative with similar chemical properties.
Tetrachloroethylene: Another chlorinated compound used in industrial applications.
Trichloroethylene: A related compound with fewer chlorine atoms.
Uniqueness
1,1,2,2-Tetrachloro-1-(1,1,2,2-tetrachloroethyldisulfanyl)ethane is unique due to the presence of the disulfanyl group, which imparts distinct chemical reactivity and potential biological activity. The combination of multiple chlorine atoms and the disulfanyl group makes it a versatile compound for various applications in chemistry, biology, and industry.
属性
CAS 编号 |
6303-20-4 |
|---|---|
分子式 |
C4H2Cl8S2 |
分子量 |
397.8 g/mol |
IUPAC 名称 |
1,1,2,2-tetrachloro-1-(1,1,2,2-tetrachloroethyldisulfanyl)ethane |
InChI |
InChI=1S/C4H2Cl8S2/c5-1(6)3(9,10)13-14-4(11,12)2(7)8/h1-2H |
InChI 键 |
JFHJPXSSCMWWLA-UHFFFAOYSA-N |
规范 SMILES |
C(C(SSC(C(Cl)Cl)(Cl)Cl)(Cl)Cl)(Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


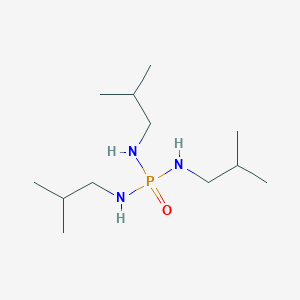
![4,4'-Spirobi[[1]benzopyran]-2,2'(3H,3'H)-dione](/img/structure/B14721217.png)

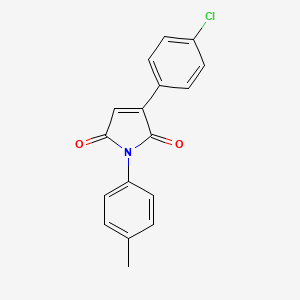


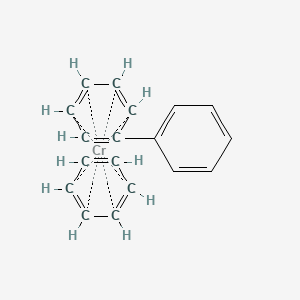


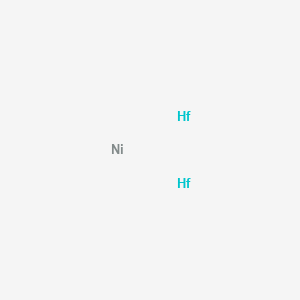

![3,3'-[Ethane-1,2-diylbis(methylazanediyl)]di(propan-1-ol)](/img/structure/B14721277.png)

